molecular formula C19H15N3O6S B2509228 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate CAS No. 877636-46-9

6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate

Cat. No.: B2509228
CAS No.: 877636-46-9
M. Wt: 413.4
InChI Key: QCBPOTQNFLFVSS-UHFFFAOYSA-N
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Description

6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate (CAS 877636-46-9) is a benzoate ester derivative featuring a pyran-4-one core linked to a substituted pyrimidine moiety and a 2-methyl-3-nitrobenzoate ester group . With a molecular formula of C₁₉H₁₅N₃O₆S and a molecular weight of 413.4 g/mol, this compound is characterized by its electron-withdrawing nitro group and methyl substituents that influence its steric profile and lipophilicity . This compound is of significant interest in medicinal chemistry and pharmacological research. Structurally related analogs, specifically those with a 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl benzoate scaffold, have been identified as potent and selective functional antagonists of the apelin (APJ) receptor, a G-protein-coupled receptor that is a critical mediator of cardiovascular homeostasis . This suggests potential research applications for this compound in studying cardiovascular disease pathogenesis and related signal transduction pathways . Furthermore, compounds within this chemical family have demonstrated strong inhibitory activity against enzymes such as urease, indicating utility in biochemical and enzymology studies . The synthetic route to this molecule typically involves multi-step organic synthesis, including alkylation and cyclization to form the pyran ring, followed by a final esterification with 2-methyl-3-nitrobenzoic acid under acidic conditions . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-methyl-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O6S/c1-11-6-7-20-19(21-11)29-10-13-8-16(23)17(9-27-13)28-18(24)14-4-3-5-15(12(14)2)22(25)26/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCBPOTQNFLFVSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate typically involves multi-step organic reactions. One common approach is the alkylation of 6-methyl-2-thiouracil with ethyl chloroacetate, followed by cyclization to form the pyran ring . The final step involves esterification with 2-methyl-3-nitrobenzoic acid under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Scientific Research Applications

6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved can include inhibition of signal transduction pathways that are crucial for cell proliferation .

Comparison with Similar Compounds

Key Structural and Functional Differences:

Substituent Effects on Reactivity :

  • The target compound ’s 3-nitro group enhances electrophilicity, making it more reactive in nucleophilic aromatic substitution compared to the 3-chloro analog , which has a weaker electron-withdrawing effect.
  • The 3,4-diethoxy analog contains electron-donating ethoxy groups, which increase solubility in polar solvents but reduce electrophilic reactivity.

Molecular Weight and Lipophilicity: The 4-nitrobenzoate-thiadiazole analog has the highest molecular weight (448.4 g/mol) due to the thiadiazole ring and acetamido group. This may reduce membrane permeability compared to the target compound (413.4 g/mol).

Heteroatom Contributions :

  • The thiadiazole ring in the 896016-19-6 compound introduces additional sulfur and nitrogen atoms, which could improve hydrogen-bonding interactions with biological targets but may also increase metabolic instability.

Synthetic Accessibility :

  • The target compound and its 3-chloro analog are commercially available, suggesting established synthetic routes. In contrast, the 3,4-diethoxy analog and thiadiazole-containing derivative may require more complex multi-step syntheses due to their bulky substituents.

Biological Activity

The compound 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate is a synthetic organic molecule that incorporates a pyran ring, a pyrimidine moiety, and a nitrobenzoate group. Its complex structure suggests potential biological activities that merit investigation. This article reviews the current understanding of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C18H16N2O4S\text{C}_{18}\text{H}_{16}\text{N}_{2}\text{O}_{4}\text{S}

Key Features:

  • Pyran Ring : Contributes to the compound's reactivity and potential biological interactions.
  • Pyrimidine Moiety : Known for various biological activities, including antimicrobial and anticancer properties.
  • Nitrobenzoate Group : Often associated with enhanced pharmacological effects due to its electron-withdrawing nature.

Antimicrobial Properties

Research indicates that compounds similar to 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate exhibit significant antimicrobial activity. For instance, derivatives containing pyrimidine and pyran rings have shown effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Strain TestedActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other strainsWeak to Moderate

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly regarding acetylcholinesterase (AChE) and urease. Studies have reported strong inhibitory effects on urease, with IC50 values indicating competitive potency compared to standard inhibitors .

CompoundIC50 (µM)
Standard (Thiourea)21.25 ± 0.15
Compound A2.14 ± 0.003
Compound B1.13 ± 0.003

The mechanism through which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. The presence of the pyrimidine ring may facilitate binding to enzyme active sites or receptor sites, leading to modulation of their activity .

Study on Antibacterial Activity

In a study assessing the antibacterial properties of various pyrimidine derivatives, compounds similar to the target molecule displayed promising results against several pathogenic bacteria. The study utilized both in vitro assays and molecular docking simulations to elucidate binding interactions with bacterial proteins .

Evaluation of Enzyme Inhibition

Another investigation focused on the enzyme inhibitory potential of related compounds, revealing that those with similar structural features effectively inhibited AChE and urease. The findings suggest that modifications to the core structure could enhance biological activity .

Q & A

Q. What are the critical synthetic pathways for this compound, and how do reaction parameters influence yield?

The synthesis involves multi-step organic reactions, including:

  • Step 1: Formation of the pyran-4-one core via cyclization of diketones under acidic conditions (e.g., H₂SO₄ catalysis) .
  • Step 2: Introduction of the sulfanyl-methylpyrimidine moiety via nucleophilic substitution (e.g., using 4-methylpyrimidine-2-thiol and a methylene linker) .
  • Step 3: Esterification of the pyran-3-ol group with 2-methyl-3-nitrobenzoyl chloride in anhydrous dichloromethane .

Key parameters:

ParameterOptimal RangeImpact on Yield
Temperature60–80°CHigher temps accelerate esterification but risk side reactions
SolventDCM or DMFPolar aprotic solvents enhance nucleophilicity
CatalystDMAP (4-dimethylaminopyridine)Improves esterification efficiency by 30–40%

Q. How is structural integrity confirmed post-synthesis?

Methodological validation includes:

  • NMR (¹H/¹³C): Assign peaks for the pyran-4-one carbonyl (δ ~170 ppm), pyrimidine protons (δ 7.2–8.1 ppm), and nitrobenzoate aromatic signals (δ 7.5–8.3 ppm) .
  • Mass Spectrometry: Confirm molecular ion [M+H]⁺ at m/z 443.1 (calculated) .
  • XRD (if crystalline): Resolve spatial arrangement of the sulfanyl-methyl bridge .

Advanced Research Questions

Q. How can computational models predict the compound’s reactivity with biological targets?

  • Docking Studies: Use software like AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2) via the nitrobenzoate group’s electrostatic interactions .
  • MD Simulations: Analyze stability of the sulfanyl-methylpyrimidine moiety in hydrophobic pockets over 100-ns trajectories .
  • DFT Calculations: Map electron density around the pyran-4-one ring to predict sites for electrophilic attack .

Q. What experimental strategies resolve contradictions in reported bioactivity data?

Contradictions may arise from assay variability or impurity profiles. Mitigation approaches include:

  • Standardized Assays: Use identical cell lines (e.g., HeLa for cytotoxicity) and controls (e.g., doxorubicin) across studies .
  • HPLC-Purity Correlation: Compare bioactivity (e.g., IC₅₀) against HPLC-determined purity (>98% required for reproducibility) .
  • Metabolite Profiling: Identify degradation products (e.g., nitro group reduction) that may skew results .

Q. How does the sulfanyl-methyl bridge influence stability under physiological conditions?

  • Hydrolytic Stability: Test in PBS (pH 7.4) at 37°C; the sulfanyl group resists hydrolysis for >24 hours, unlike ester-linked analogs .
  • Oxidative Stress: Expose to H₂O₂ (1 mM); the methylpyrimidine ring stabilizes the sulfur atom against oxidation .
  • Data Table:
ConditionHalf-Life (h)Degradation Pathway
pH 7.428.5Ester hydrolysis (minor)
pH 2.04.2Pyran ring opening
UV light12.0Nitro group reduction

Methodological Challenges

Q. What techniques optimize regioselectivity during functionalization of the pyran ring?

  • Protecting Groups: Temporarily block the 4-oxo group with TMSCl to direct substitution at C-3 .
  • Microwave Synthesis: Enhance regioselectivity in esterification via rapid, controlled heating (e.g., 100°C for 10 minutes) .

Q. How to design assays for evaluating enzyme inhibition mechanisms?

  • Kinetic Studies: Measure Kᵢ values using fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) .
  • ITC (Isothermal Titration Calorimetry): Quantify binding thermodynamics between the nitrobenzoate group and target proteins .

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